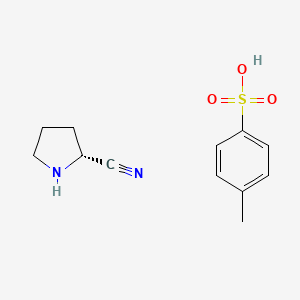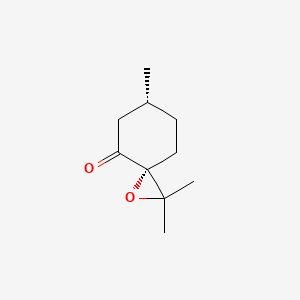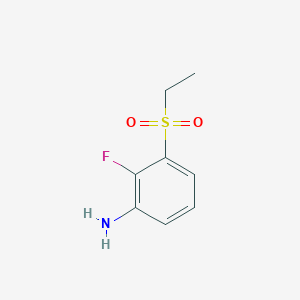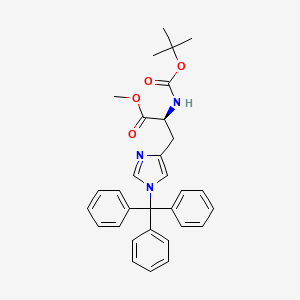
2-(4-Aminophenyl)ethanethiol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)ethanethiol;hydrochloride is a chemical compound with the molecular formula C8H12ClNS. It is an organic compound that contains both an amine group and a thiol group, making it a versatile molecule in various chemical reactions. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanethiol;hydrochloride can be achieved through several methods. One common method involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with thiourea to yield 2-(4-nitrophenyl)ethanethiol. Finally, the nitro group is reduced to an amine group using hydrogenation or other reducing agents, resulting in 2-(4-Aminophenyl)ethanethiol. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)ethanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-(4-Aminophenyl)ethanethiol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Aminophenyl)ethanethiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-Aminophenyl)ethanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This compound can also act as a reducing agent, influencing redox-sensitive pathways in cells. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)ethanol: Contains an alcohol group instead of a thiol group.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of an ethyl chain.
Cysteamine: Contains a simpler structure with an amine and thiol group on an ethane backbone
Uniqueness
2-(4-Aminophenyl)ethanethiol;hydrochloride is unique due to the presence of both an amine and a thiol group on an aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC名 |
2-(4-aminophenyl)ethanethiol;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
InChIキー |
ZUHKKTFCGQFOJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCS)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)






![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)

